molecular formula C10H12O2S B13287065 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid

Cat. No.: B13287065
M. Wt: 196.27 g/mol
InChI Key: UDYOEVNQVDSGRM-UHFFFAOYSA-N
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Description

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, ROH) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid is an organic compound noted for its unique cyclopentathiophene structure. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14SC_{13}H_{14}S, with a molecular weight of approximately 218.32 g/mol. Its structure includes a cyclopentathiophene moiety, which contributes to its electronic properties and reactivity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, derivatives of thiophene compounds have shown effectiveness against various bacterial strains, indicating a potential for further investigation into the antimicrobial efficacy of this specific compound .
  • Neuroprotective Effects : Similar compounds with structural analogies have been reported to exhibit neuroprotective effects. For example, 3-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid has been associated with neuroprotection in experimental models .
  • Binding Affinity Studies : Interaction studies have indicated that this compound may bind to various biological targets. This binding affinity is crucial for understanding its pharmacological potential and therapeutic applications .

Case Studies

  • Antimicrobial Studies : A study evaluating the antimicrobial properties of thiophene derivatives found that certain structures demonstrated significant activity against Gram-positive bacteria. The research suggests that modifications to the thiophene ring can enhance biological activity .
  • Neuroprotective Mechanisms : Research into related compounds has highlighted their potential in protecting neuronal cells from oxidative stress and apoptosis. These findings support further exploration of this compound in neurodegenerative disease models .

Comparative Analysis

The following table summarizes key characteristics and biological activities of structurally related compounds:

Compound NameStructureKey Characteristics
3-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acidStructurePotential neuroprotective effects
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamideStructureEnhanced biological activity due to multiple functional groups
3-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoylpropanoic acidStructureIncreased solubility and bioavailability

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanoic acid

InChI

InChI=1S/C10H12O2S/c11-10(12)5-4-8-6-7-2-1-3-9(7)13-8/h6H,1-5H2,(H,11,12)

InChI Key

UDYOEVNQVDSGRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)CCC(=O)O

Origin of Product

United States

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